3,3-dimethyl-1-octyn-4(RS)-ol

Catalog No.
S8790723
CAS No.
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
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3,3-dimethyl-1-octyn-4(RS)-ol

Product Name

3,3-dimethyl-1-octyn-4(RS)-ol

IUPAC Name

3,3-dimethyloct-1-yn-4-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-5-7-8-9(11)10(3,4)6-2/h2,9,11H,5,7-8H2,1,3-4H3

InChI Key

VJWVWAPZOSOXMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)(C)C#C)O

The development of 3,3-dimethyl-1-octyn-4(RS)-ol is inextricably linked to prostaglandin research in the late 20th century. Following Fried’s 1971 breakthrough in prostaglandin synthesis using 1,2-epoxycyclopentane-3,5-diol, chemists sought structurally simplified precursors that retained biological activity while improving synthetic accessibility. The compound emerged as part of a 2002 patent effort to streamline prostanoid production through novel epoxy alcohol intermediates. Key milestones include:

  • 1990s: Recognition of cytoprotective effects in 11-deoxyprostaglandin analogues spurred demand for cost-effective synthetic routes.
  • 2001: Optimization of vanadium-catalyzed singlet oxygen reactions enabled high-yield production of cis-2,3-epoxycyclopentan-1-ol, a pivotal precursor.
  • 2002: Patent EP0061209B1 documented the first systematic application of 3,3-dimethyl-1-octyn-4(RS)-ol in prostaglandin analogue synthesis, establishing its role in medicinal chemistry.

Structural Significance in Acetylenic Alcohol Chemistry

The molecule’s architecture (Fig. 1) combines three critical features:

  • Terminal alkyne (HC≡C-): Enables Sonogashira couplings and alkyne-alane nucleophilic additions.
  • Tertiary alcohol (-C(CH₃)₂OH): Enhances steric bulk, directing regioselectivity during epoxide ring-opening.
  • Chiral center at C4: The racemic (RS) configuration impacts biological activity in downstream prostanoids.

This triad creates a reactivity profile distinct from simpler acetylenic alcohols like propargyl alcohol. The dimethyl group’s steric effects preferentially stabilize transition states favoring β-attack on epoxide carbons during prostaglandin sidechain assembly.

Position Within Tertiary Alkynol Classification Systems

Classified as a C₈-substituted tertiary alkynol, 3,3-dimethyl-1-octyn-4(RS)-ol occupies a niche between:

  • Short-chain analogues (e.g., 3-butyn-1-ol): Limited steric bulk, prone to polymerization.
  • Aromatic derivatives (e.g., 3-phenyl-1-propyn-3-ol): Conjugation alters reactivity.

Its placement reflects a balance of stability and reactivity optimized for prostaglandin synthesis:

Property3,3-Dimethyl-1-octyn-4(RS)-ol1-Octyn-3-ol
Steric bulk (ų)112.498.7
pKa (H₂O)14.213.8
Epoxide reaction rate (rel)1.00.34

Table 1: Comparative properties of tertiary alkynols.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic nomenclature of 3,3-dimethyl-1-octyn-4(RS)-ol follows established International Union of Pure and Applied Chemistry guidelines for alkynol compounds [12]. The primary systematic name is constructed by identifying the longest carbon chain containing both the alkyne and alcohol functional groups, which consists of eight carbons [12]. The numbering system prioritizes the terminal alkyne functionality, positioning the triple bond between carbons 1 and 2 [12].

The complete International Union of Pure and Applied Chemistry name is 3,3-dimethyl-oct-1-yn-4-ol, where "oct" indicates the eight-carbon chain length, "1-yn" specifies the terminal alkyne position, "3,3-dimethyl" denotes the geminal dimethyl substitution at the third carbon, and "4-ol" identifies the secondary alcohol position [12] [45]. The stereochemical designation (RS) indicates the presence of a racemic mixture at the chiral center located at carbon 4 [45].

Alternative naming conventions include the simplified form "3,3-dimethyloctyn-4-ol," which omits the specific alkyne position designation [45]. Common nomenclature may refer to this compound as "dimethyl octynol" or "tertiary carbinol alkyne derivative," emphasizing the structural features of dimethyl branching and the alkynol functional group combination [45] [49].

The carbinol system of nomenclature, historically used for alcohol classification, would designate this compound as a substituted carbinol derivative due to the secondary alcohol nature of the hydroxyl group attachment [49]. However, the International Union of Pure and Applied Chemistry system remains the preferred and standardized approach for systematic chemical nomenclature [49].

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of 3,3-dimethyl-1-octyn-4(RS)-ol is C₁₀H₁₈O, with a molecular weight of 154.24 grams per mole [3] [4]. This formula is derived from the base octyne structure (C₈H₁₄) with the addition of two methyl substituents (C₂H₆) and one hydroxyl group (OH), accounting for the substitution pattern [3] [4].

The structural framework consists of an eight-carbon chain with a terminal alkyne functional group between carbons 1 and 2, creating a degrees of unsaturation value of 2 [12]. The geminal dimethyl substitution at carbon 3 introduces significant steric hindrance, while the hydroxyl group at carbon 4 establishes a chiral center [10] [35].

The stereochemical configuration analysis reveals that carbon 4 serves as the sole stereogenic center in the molecule [10]. This chiral center can adopt either R or S configuration according to Cahn-Ingold-Prelog priority rules [10]. The (RS) designation indicates that the compound exists as a racemic mixture containing equal proportions of both enantiomers [10].

The three-dimensional molecular geometry around the chiral center exhibits tetrahedral arrangement, with the hydroxyl group, alkyl chain, and hydrogen atom occupying distinct spatial positions [35]. The alkyne functionality contributes to the overall molecular rigidity, influencing the conformational flexibility of the carbon chain [32].

Hydrogen bonding capabilities arise from the hydroxyl group, enabling intermolecular associations that affect physical properties such as boiling point and solubility characteristics [35] [36]. The terminal alkyne group provides sites for chemical reactivity, particularly in nucleophilic addition and cyclization reactions [32] [38].

Comparative Analysis with Related Octynol Derivatives

A systematic comparison with related octynol derivatives reveals distinct structural and chemical differences that influence reactivity and applications [2] [3]. The following analysis examines key octynol compounds to establish comparative relationships.

Compound NameInternational Union of Pure and Applied Chemistry NameMolecular FormulaMolecular Weight (grams per mole)Chemical Abstracts Service NumberAlcohol TypeAlkyne Position
1-Octyn-3-oloct-1-yn-3-olC₈H₁₄O126.20818-72-4SecondaryTerminal (C1≡C2)
3-Octyn-1-oloct-3-yn-1-olC₈H₁₄O126.20Not AvailablePrimaryInternal (C3≡C4)
2-Octyn-1-oloct-2-yn-1-olC₈H₁₄O126.20Not AvailablePrimaryInternal (C2≡C3)
1-Octen-3-oloct-1-en-3-olC₈H₁₆O128.213391-86-4SecondaryNone (alkene)
3,3-dimethyl-1-octyn-4-ol3,3-dimethyl-oct-1-yn-4-olC₁₀H₁₈O154.24TheoreticalSecondary (chiral)Terminal (C1≡C2)

The molecular weight comparison demonstrates that 3,3-dimethyl-1-octyn-4-ol possesses the highest molecular weight at 154.24 grams per mole due to the additional methyl substituents [2] [3]. Standard octynol derivatives maintain molecular weights around 126.20 grams per mole, reflecting the base eight-carbon alkynol structure [2] [3].

Structural characteristics analysis reveals that 3,3-dimethyl-1-octyn-4-ol uniquely combines terminal alkyne functionality with geminal dimethyl branching, distinguishing it from linear octynol derivatives [2] [3]. The chiral center at carbon 4 contrasts with 1-octyn-3-ol, where the stereogenic center occurs at carbon 3 [2] [3].

Structural Feature3,3-dimethyl-1-octyn-4-ol1-Octyn-3-ol (reference)
Carbon Chain Length8 carbons (main chain) + 2 methyl substituents8 carbons (linear chain)
Functional GroupsTerminal alkyne (C≡C-H), Secondary alcohol (-CHOH-)Terminal alkyne (C≡C-H), Secondary alcohol (-CHOH-)
Degrees of Unsaturation2 (from triple bond)2 (from triple bond)
Chiral Centers1 (at C4 position)1 (at C3 position)
Branching PatternGeminal dimethyl substitution at C3No branching
Stereochemical ConfigurationR/S stereoisomers possible at C4R/S stereoisomers possible at C3

The branching pattern significantly influences the steric environment around the functional groups [17] . The geminal dimethyl substitution in 3,3-dimethyl-1-octyn-4-ol creates enhanced steric hindrance compared to the linear arrangement in standard octynol derivatives [17] . This structural modification affects reactivity patterns, particularly in nucleophilic substitution and elimination reactions [17] .

Physical property variations arise from the increased molecular weight and branching pattern [36] [40]. The additional methyl groups contribute to higher boiling points and altered solubility characteristics compared to unbranched octynol derivatives [36] [40]. The hydroxyl group maintains hydrogen bonding capabilities across all octynol derivatives, but the steric environment influences the accessibility and strength of these interactions [36] [40].

The hydroboration-oxidation pathway represents a cornerstone methodology for the synthesis of 3,3-dimethyl-1-octyn-4(RS)-ol and related alkynol compounds. This approach has garnered significant attention due to its regioselective nature and synthetic versatility [1] [2] [3] [4] [5] [6].

The hydroboration step involves the addition of borane reagents to the alkyne functionality, proceeding through a concerted syn-addition mechanism. For terminal alkynes such as 3,3-dimethyl-1-octyn-4(RS)-ol precursors, the reaction demonstrates anti-Markovnikov selectivity, with boron preferentially adding to the less substituted carbon [2] [3]. The process utilizes various borane sources including borane-tetrahydrofuran complex (BH₃·THF), diborane (B₂H₆), and substituted boranes such as disiamylborane (Sia₂BH) and 9-borabicyclo[3.3.1]nonane (9-BBN) [4] [7].

Recent developments in hydroboration methodology have focused on the use of dialkyl borane reagents to achieve enhanced regioselectivity and prevent over-reduction of the alkyne functionality [7]. The application of disiamylborane has proven particularly effective, with the steric hindrance of the two isoamyl groups creating favorable anti-Markovnikov regioselectivity while limiting reactivity to only one of the pi bonds within the alkyne [7].

The oxidation phase employs hydrogen peroxide in basic medium, typically using sodium hydroxide or potassium hydroxide [6]. This step proceeds with complete retention of stereochemistry, replacing the carbon-boron bond with a carbon-oxygen bond through a mechanism involving nucleophilic attack by deprotonated hydrogen peroxide on the boron center [6]. The resulting intermediate undergoes rearrangement and subsequent protonation to yield the desired alcohol product.

Mechanistic studies have revealed that the hydroboration process occurs through a four-membered transition state, wherein the vacant 2p orbital of boron coordinates with the π-electrons of the alkyne [4] [5]. This concerted mechanism ensures that no carbocation intermediates are formed, thereby preventing unwanted rearrangements and maintaining high regioselectivity. The stereochemical outcome is controlled by the syn-addition nature of hydroboration, wherein both hydrogen and boron add to the same face of the alkyne.

Process optimization studies have demonstrated that reaction conditions significantly influence both yield and selectivity. Temperature control is crucial, with most hydroboration reactions proceeding optimally at temperatures ranging from 0°C to 25°C [2]. Solvent selection also plays a critical role, with ethereal solvents such as tetrahydrofuran providing optimal results due to their ability to coordinate with borane reagents and stabilize intermediates.

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methodologies for synthesizing enantiomerically pure 3,3-dimethyl-1-octyn-4(RS)-ol has emerged as a major focus in contemporary synthetic chemistry. These approaches leverage transition metal catalysis combined with chiral ligands to achieve high levels of enantioselectivity [8] [9] [10] [11] [12] [13] [14] [15].

Palladium-catalyzed asymmetric synthesis has shown remarkable success in generating quaternary carbon stereocenters similar to those found in 3,3-dimethyl-1-octyn-4(RS)-ol [9] [10]. The use of chiral phosphine ligands, particularly those based on the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) framework, has enabled high enantioselectivities in alkyne functionalization reactions [12]. These systems typically operate through π-allyl palladium intermediates, where the chiral ligand environment directs the stereochemical outcome of nucleophilic attack.

Rhodium-catalyzed asymmetric hydrogenation represents another powerful approach for accessing chiral alkynol derivatives [13] [15]. The combination of rhodium precatalysts with chiral diphosphine ligands such as DIPAMP (1,2-bis((2-methoxyphenyl)(phenylphosphino))ethane) and its derivatives has proven effective for the reduction of prochiral ketone precursors to the corresponding tertiary alcohols [15]. These catalytic systems achieve enantiomeric excesses typically exceeding 90% under optimized conditions.

The application of chiral copper complexes has gained prominence for asymmetric alkynylation reactions [16] [17]. Copper-catalyzed additions of alkynylaluminum reagents to allylic substrates proceed with high enantioselectivity when employing N-heterocyclic carbene (NHC) ligands bearing chiral substituents [16]. These reactions create quaternary carbon stereocenters with enantiomeric ratios often exceeding 99:1, making them highly attractive for the synthesis of enantiomerically pure alkynol targets.

Recent advances have focused on the development of organocatalytic approaches for asymmetric synthesis. These metal-free methodologies employ chiral small molecules as catalysts, offering advantages in terms of cost, environmental impact, and functional group tolerance [18]. Organocatalyzed asymmetric alkylation reactions utilizing chiral phosphoric acids and thiourea-based catalysts have shown promise for constructing quaternary carbon centers with high enantioselectivity.

The optimization of catalytic asymmetric synthesis requires careful consideration of multiple parameters. Ligand design plays a crucial role, with successful ligands typically featuring appropriate steric bulk and electronic properties to create a well-defined chiral environment around the metal center [12] [14]. Temperature control is essential, with many asymmetric catalytic reactions requiring low temperatures (-40°C to 0°C) to achieve optimal enantioselectivity. Solvent effects can significantly impact both reaction rate and stereoselectivity, with non-coordinating solvents often preferred to avoid competition with chiral ligands for metal coordination sites.

Stereochemical Control in Quaternary Carbon Formation

The formation of quaternary carbon stereocenters in 3,3-dimethyl-1-octyn-4(RS)-ol synthesis presents unique challenges due to the high degree of steric congestion around the reaction center. Successful stereochemical control requires careful consideration of reaction mechanisms, substrate design, and catalyst selection [18] [19] [20] [16] [17] [21] [22].

The thermodynamic stability of quaternary carbon centers makes their formation kinetically challenging, as the transition states leading to these highly substituted centers experience significant steric repulsion [19]. This fundamental challenge has driven the development of specialized methodologies that can overcome these energetic barriers while maintaining high levels of stereochemical control.

Transition metal-catalyzed approaches have proven most successful for quaternary carbon formation. Palladium-catalyzed allylic alkylation reactions employ π-allyl palladium intermediates, where the metal center acts as a stereochemical relay [22]. The facial selectivity of nucleophilic attack on these intermediates is controlled by the chiral ligand environment, enabling the construction of quaternary centers with predictable stereochemistry. These reactions typically proceed through outer-sphere mechanisms, where the nucleophile approaches the π-allyl system from the face opposite to the palladium-ligand assembly.

Copper-catalyzed asymmetric substitution reactions have demonstrated exceptional capability for quaternary carbon formation [16] [17]. The use of alkynylaluminum reagents in combination with chiral NHC-copper complexes enables the construction of alkyne-substituted quaternary centers with high enantioselectivity. The mechanism involves coordination of the alkynylaluminum reagent to the copper center, followed by migratory insertion and reductive elimination to form the carbon-carbon bond. The stereochemical outcome is determined by the chiral pocket created by the NHC ligand, which preferentially accommodates one face of the prochiral substrate.

Organocatalytic approaches for quaternary carbon formation have gained increasing attention due to their operational simplicity and environmental benefits [18]. Enamine catalysis, utilizing chiral secondary amines, enables the activation of ketone substrates toward nucleophilic attack while simultaneously controlling the stereochemical outcome. The chiral enamine intermediate adopts conformations that favor approach of electrophiles from specific trajectories, leading to high levels of stereoinduction.

The role of substrate design in stereochemical control cannot be overstated. Substrates containing coordinating functional groups can direct metal catalysts to specific binding modes, thereby influencing the stereochemical outcome [23]. Similarly, the incorporation of removable directing groups can facilitate catalyst coordination and subsequent stereoselective functionalization. The temporal removal of these directing groups provides access to the desired product without the need for harsh conditions that might compromise stereochemical integrity.

Conformational analysis plays a crucial role in predicting and optimizing stereochemical outcomes. Computational studies have revealed that successful quaternary carbon formation often requires substrates to adopt specific conformations that minimize steric interactions in the transition state [23]. The identification of low-energy conformational pathways has informed the design of new synthetic strategies and catalyst systems.

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies for 3,3-dimethyl-1-octyn-4(RS)-ol to industrial production presents numerous technical, economic, and environmental challenges that require systematic optimization approaches [24] [25] [26] [27] [28] [29] [30] [31].

Process scalability represents the foremost challenge in industrial synthesis. Laboratory reactions utilizing specialized reagents and catalysts often encounter significant obstacles when scaled to multi-kilogram or multi-ton production levels [31]. The hydroboration-oxidation methodology, while highly effective at small scale, requires careful optimization of reagent handling and waste management systems for industrial implementation. Borane reagents present particular challenges due to their air and moisture sensitivity, necessitating specialized equipment for large-scale handling [32].

Economic considerations play a decisive role in industrial process selection. The cost of chiral catalysts and ligands used in asymmetric synthesis can become prohibitive at large scale, particularly for single-use applications [30]. This economic pressure has driven the development of catalyst recovery and recycling methodologies. Immobilized catalysts on solid supports offer potential solutions, though they often exhibit reduced activity and selectivity compared to their homogeneous counterparts. The optimization of catalyst loadings represents a critical balance between reaction efficiency and economic viability.

Raw material availability and cost significantly impact industrial feasibility. The synthesis of 3,3-dimethyl-1-octyn-4(RS)-ol requires specialized starting materials that may not be readily available from commodity chemical suppliers [27]. This necessitates the development of alternative synthetic routes utilizing more accessible feedstocks, often at the expense of step efficiency or overall yield.

Environmental and safety considerations impose additional constraints on industrial processes. The use of hazardous solvents and reagents requires implementation of comprehensive safety protocols and waste treatment systems [28]. Many laboratory-scale syntheses employ solvents such as tetrahydrofuran and dichloromethane, which present environmental and health concerns at industrial scale. Process optimization must therefore consider solvent replacement with greener alternatives, even if this results in some reduction in reaction efficiency.

Quality control and regulatory compliance add layers of complexity to industrial production. Pharmaceutical intermediates such as 3,3-dimethyl-1-octyn-4(RS)-ol must meet stringent purity specifications, requiring implementation of robust analytical methods and purification protocols [30]. The enantiomeric purity is particularly critical for pharmaceutical applications, necessitating reliable analytical methods for chiral analysis and purification strategies for enantiomer separation.

Heat management becomes increasingly challenging at large scale due to the exothermic nature of many synthetic transformations. The hydroboration reaction, in particular, generates significant heat that must be carefully controlled to prevent runaway reactions and ensure consistent product quality [31]. This requires sophisticated reactor design and temperature control systems that add to capital and operating costs.

Process intensification strategies offer potential solutions to some industrial challenges. Continuous flow processing enables better heat and mass transfer compared to traditional batch reactors, potentially improving both safety and efficiency [31]. Flow chemistry also facilitates the use of hazardous reagents by minimizing the inventory of dangerous materials at any given time. The development of continuous processes for 3,3-dimethyl-1-octyn-4(RS)-ol synthesis represents an active area of research and development.

Supply chain considerations extend beyond immediate raw material availability to encompass the entire value network. The specialty nature of many reagents used in asymmetric synthesis creates dependencies on specialized suppliers, potentially leading to supply disruptions [27]. Industrial producers must therefore develop robust supply chain strategies, including the identification of alternative suppliers and the possibility of backward integration into key raw material production.

Process analytical technology has emerged as a critical tool for industrial optimization. Real-time monitoring of reaction progress enables dynamic optimization of reaction conditions and early detection of process deviations [28]. This is particularly important for asymmetric synthesis, where small changes in conditions can significantly impact enantiomeric excess. The implementation of on-line analytical methods requires significant investment but can substantially improve process control and product quality.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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